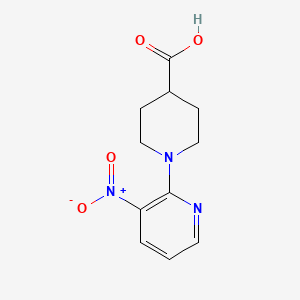

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group

Méthodes De Préparation

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine, followed by a nucleophilic substitution reaction with piperidine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.

Analyse Des Réactions Chimiques

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

Mécanisme D'action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparaison Avec Des Composés Similaires

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

2-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

3-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Another positional isomer with distinct reactivity and applications.

4-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Yet another isomer with unique characteristics.

Activité Biologique

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperidine ring linked to a nitropyridine moiety, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems and potential therapeutic effects against neurological disorders.

- Molecular Formula : C11H13N3O4

- Molecular Weight : 251.24 g/mol

- CAS Number : 758720-54-6

- SMILES Notation : C1CN(CCC1C(O)=O)c1c(cccn1)N+=O

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) transporter. Studies indicate that it acts as an inhibitor of GABA uptake, which could enhance GABAergic neurotransmission by increasing extracellular GABA levels. This mechanism is critical for its potential effects on cognitive functions and mood regulation.

Target Interaction

The compound's nitro group is hypothesized to undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. This property positions it as a candidate for further exploration in neuropharmacology.

Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the compound's promising pharmacological profile:

- Neuropharmacology : A study demonstrated that prolonged exposure to the compound resulted in sustained inhibition of GABA uptake, suggesting potential applications in treating anxiety and mood disorders. The compound's ability to modulate neurotransmitter levels indicates its relevance in developing neuroprotective agents.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit selective antimicrobial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assays : In vitro assays revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells .

Propriétés

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAAHRDLCVCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.